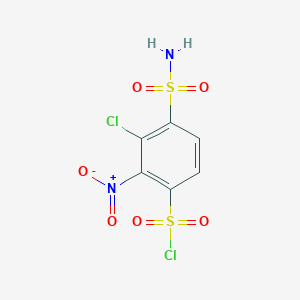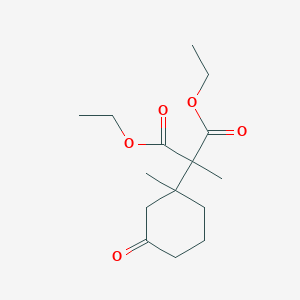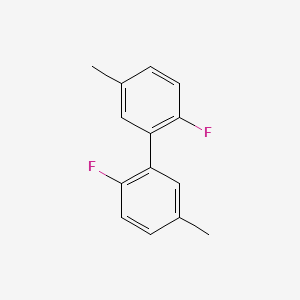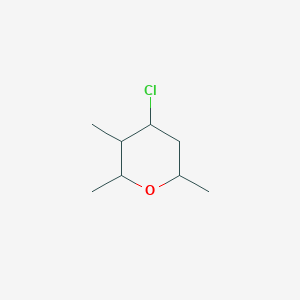
4-Chloro-2,3,6-trimethyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,3,6-trimethyloxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers. This compound is characterized by the presence of a chlorine atom and three methyl groups attached to the oxane ring. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,6-trimethyloxane can be achieved through several methods. One common approach involves the chlorination of 2,3,6-trimethyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of phosphorus oxychloride as a chlorinating agent. In this process, 2,3,6-trimethyloxane is treated with phosphorus oxychloride under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,3,6-trimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol, and primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Oxidation: Formation of oxane oxides or other oxygenated derivatives.
Reduction: Formation of dechlorinated oxanes or other reduced products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3,6-trimethyloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules. It is used in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of medicinal compounds and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,3,6-trimethyloxane involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,3,6-trimethyloxane can be compared with other similar compounds, such as:
2-Chloro-3,6-dimethyloxane: Lacks one methyl group compared to this compound, resulting in different reactivity and properties.
4-Bromo-2,3,6-trimethyloxane: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2,3,6-Trimethyloxane: The parent compound without any halogen substitution, exhibiting different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
88536-78-1 |
|---|---|
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
4-chloro-2,3,6-trimethyloxane |
InChI |
InChI=1S/C8H15ClO/c1-5-4-8(9)6(2)7(3)10-5/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
WEZZPRZWFSGPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(O1)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
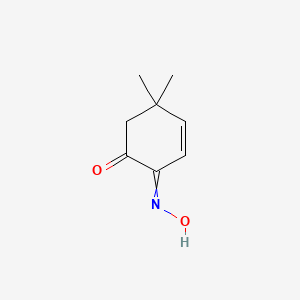
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
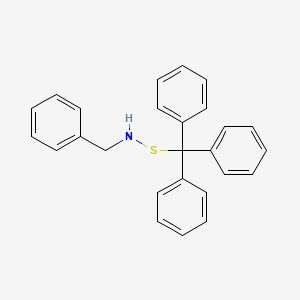
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
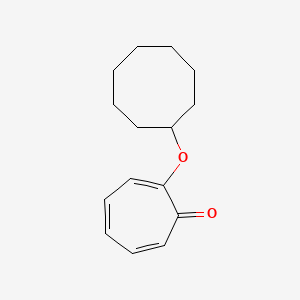
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
